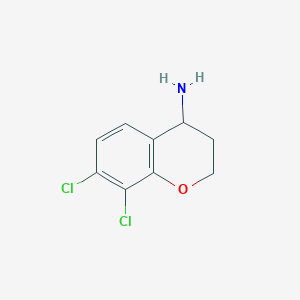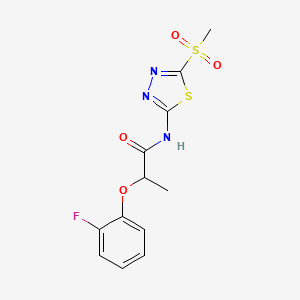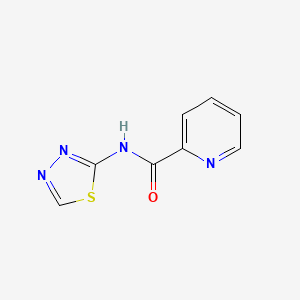
4-Fluorobenzene-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzene-1-sulfinyl chloride is an organic compound with the molecular formula C6H4ClFO2S. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring, and a sulfinyl chloride group is attached to the para position relative to the fluorine atom. This compound is known for its strong electron-withdrawing properties due to the presence of the fluorine atom, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzene-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a reducing agent. For example, the reduction of 4-fluorobenzenesulfonyl chloride using lithium aluminum hydride (LiAlH4) in anhydrous ether can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 4-fluorobenzenesulfonyl chloride. This process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzene-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form 4-fluorobenzenesulfonic acid.
Reduction Reactions: It can be reduced to form 4-fluorobenzenesulfinic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by oxidation.
Sulfinic Acids: Formed by reduction.
Scientific Research Applications
4-Fluorobenzene-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluorobenzene-1-sulfinyl chloride involves its strong electron-withdrawing properties, which make it an excellent activating agent for various chemical reactions. The sulfinyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This property is particularly useful in the modification of proteins and peptides, where it can be used to attach functional groups to specific amino acid residues .
Comparison with Similar Compounds
4-Fluorobenzene-1-sulfinyl chloride can be compared with other similar compounds, such as:
4-Fluorobenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfinyl chloride group.
4-Bromobenzenesulfonyl chloride: Contains a bromine atom instead of a fluorine atom.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a fluorine atom.
These comparisons highlight the unique properties of this compound, particularly its strong electron-withdrawing effects and its utility in various chemical reactions.
Properties
Molecular Formula |
C6H4ClFOS |
|---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
4-fluorobenzenesulfinyl chloride |
InChI |
InChI=1S/C6H4ClFOS/c7-10(9)6-3-1-5(8)2-4-6/h1-4H |
InChI Key |
BJWMYGBNKQPQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(furan-2-yl)-3-(7-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12213640.png)

![3-(4-Chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12213655.png)
![5-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12213657.png)
![2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B12213676.png)


-yl)methanone](/img/structure/B12213685.png)
![3-[4-(Naphthalene-2-sulfonyl)-piperazin-1-yl]-propionic acid](/img/structure/B12213688.png)
![7-(4-chlorophenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12213694.png)
![N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide](/img/structure/B12213699.png)
![4-[2-(4-ethoxy-3-fluorophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12213714.png)
